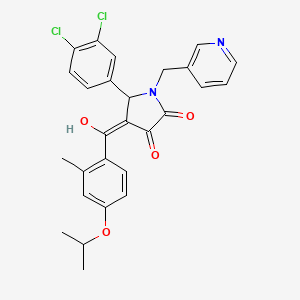![molecular formula C27H20ClN3O4S2 B12016045 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)
N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die eine Chlorphenylgruppe, einen Thiazolidinonring und eine Indol-Einheit umfasst, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Objekt macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:
Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines Thioamids mit einem α-Halogenketon unter basischen Bedingungen, um den Thiazolidinonring zu bilden.
Bildung des Indol-Derivats: Die Indol-Einheit wird durch die Fischer-Indolsynthese hergestellt, die die Reaktion von Phenylhydrazin mit einem Keton beinhaltet.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Indol-Derivats mit dem Thiazolidinon-Zwischenprodukt unter Verwendung eines geeigneten Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses, um den industriellen Bedarf zu decken, umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinonring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihrer einzigartigen Struktureigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten von Thiazolidinon- und Indol-Derivaten in organischen Reaktionen zu verstehen.
Biologie
Biologisch wird N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.
Medizin
In der Medizin werden die potenziellen therapeutischen Wirkungen der Verbindung untersucht, insbesondere ihre Rolle bei der Hemmung spezifischer Enzyme oder Stoffwechselwege, die an Krankheitsprozessen beteiligt sind. Sie wird auch auf ihre pharmakokinetischen Eigenschaften und ihre Bioverfügbarkeit untersucht.
Industrie
Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole derivatives in organic reactions.
Biology
Biologically, N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its role in inhibiting specific enzymes or pathways involved in disease processes. It is also studied for its pharmacokinetic properties and bioavailability.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Der Thiazolidinonring der Verbindung ist dafür bekannt, mit Cysteinresten in Proteinen zu interagieren, was zu einer Enzyminhibition führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid
- N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid
Einzigartigkeit
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm eine einzigartige Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl der Thiazolidinon- als auch der Indol-Einheit in einem einzigen Molekül ist relativ selten und trägt zu seinen besonderen Eigenschaften bei.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von N-(2-Chlorphenyl)-2-{(3Z)-3-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamid, das seine Synthese, Reaktionen, Anwendungen, Wirkungsmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C27H20ClN3O4S2 |
|---|---|
Molekulargewicht |
550.1 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C27H20ClN3O4S2/c1-35-17-12-10-16(11-13-17)14-31-26(34)24(37-27(31)36)23-18-6-2-5-9-21(18)30(25(23)33)15-22(32)29-20-8-4-3-7-19(20)28/h2-13H,14-15H2,1H3,(H,29,32)/b24-23- |
InChI-Schlüssel |
OOWCPXDZMAFAHG-VHXPQNKSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12016006.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)




